2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-4-15-20-21-16(25-15)19-14(23)10-24-17-18-8-9-22(17)13-7-5-6-11(2)12(13)3/h5-9H,4,10H2,1-3H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDVUXNFOAIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 2,3-dimethylbenzaldehyde with glyoxal and ammonia under acidic conditions.
Thiol Addition: The imidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the thiol-imidazole intermediate with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of an acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the imidazole and thiadiazole rings, which are known to exhibit biological activity.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is not well-documented. based on the functional groups present, it is likely to interact with biological targets through:
Binding to Enzymes: The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity.
Disruption of Cell Membranes: The compound may interact with lipid bilayers, disrupting cell membrane integrity.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of N-substituted acetamides with heterocyclic appendages. Key analogues include:
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives (e.g., compound c in ): These lack the imidazole-sulfanyl moiety but share the thiadiazole-acetamide backbone, highlighting the role of the ethyl group in modulating lipophilicity .
- 2-(Substituted phenyl)-N-(thiazol-2-yl)acetamides (e.g., ): These replace the thiadiazole with a thiazole ring and vary the aryl substituents, demonstrating how electronic effects (e.g., chloro, methyl) impact crystallinity and hydrogen-bonding patterns .
- Phenoxymethylbenzoimidazole-triazole-thiazole hybrids (e.g., 9a–e in ): These incorporate triazole linkers and diverse aryl-thiazole groups, emphasizing the importance of aromatic substituents in biological activity .
Table 1: Substituent Comparison
Physicochemical Properties
- Melting Points : Analogues with halogenated aryl groups (e.g., 9c in , m.p. 459–461 K for ) exhibit higher melting points due to enhanced intermolecular forces, whereas alkylated derivatives (e.g., 5-ethyl-thiadiazole in ) may show lower melting points .
- Solubility : The sulfanyl group in the target compound could improve solubility in polar solvents compared to purely aromatic analogues. Ethyl-thiadiazole derivatives () are typically less hygroscopic, aligning with pharmacopeial specifications for stability .
Table 2: Physical Properties of Selected Analogues
Crystallographic and Spectroscopic Data
- Crystal Packing : Analogues like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide () exhibit hydrogen-bonded dimers (N–H⋯N motifs), a feature likely shared by the target compound due to its acetamide NH group .
- Spectroscopy : IR and NMR data for related compounds () confirm acetamide C=O stretches (~1650 cm⁻¹) and thiadiazole/imine proton resonances (δ 7.0–8.5 ppm), providing benchmarks for structural validation .
Stability and Pharmacopeial Considerations
Thiadiazole derivatives () require tight storage containers to minimize moisture uptake (<0.5% water). The target compound’s ethyl group may enhance stability compared to halogenated analogues, which are prone to decomposition under humid conditions .
Conclusion The target compound’s structural complexity positions it as a promising candidate for antimicrobial or enzyme-targeted therapies. Its comparison with simpler analogues underscores the synergistic effects of hybrid heterocycles and tailored substituents.
Biological Activity
The compound 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative that belongs to the class of imidazole and thiadiazole compounds. These classes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of imidazole derivatives often involves interaction with various biological targets such as enzymes and receptors. The specific mechanism for this compound may include:
- Enzyme Inhibition : The imidazole ring can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : It may bind to specific receptors, altering signaling pathways that lead to therapeutic effects.
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, a study on similar compounds showed potent activity against Mycobacterium tuberculosis and various bacterial strains. The presence of the thiadiazole moiety is believed to enhance this activity due to its ability to disrupt microbial cell walls.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 5a | 3.125 | Anti-tubercular |
| 5b | 6.25 | Antibacterial |
| 5c | 12.5 | Antifungal |
Anticancer Activity
The anticancer potential of related imidazole compounds has been extensively studied. In vitro assays indicated that certain derivatives showed selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). For example:
| Compound | Cell Line | Viability (%) | Cytotoxicity |
|---|---|---|---|
| 5a | A549 | 39.8 | High |
| 5b | Caco-2 | 27.2 | Moderate |
The incorporation of specific substituents on the imidazole or thiadiazole rings can enhance or diminish this activity.
Antioxidant Activity
Imidazole derivatives also exhibit antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Compounds similar to our target compound have shown significant free radical scavenging activity in various assays.
Case Studies
- Anti-tubercular Activity : A study evaluated a series of imidazole derivatives for their efficacy against Mycobacterium tuberculosis. Compounds with a p-substituted phenyl group demonstrated enhanced activity compared to those without substitutions.
- Cytotoxicity in Cancer Cells : In a comparative study involving different cancer cell lines, it was found that certain modifications in the thiadiazole ring significantly improved the cytotoxic effects against Caco-2 cells while maintaining low toxicity towards normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
